molecular formula C12H10ClNO B3021102 Dibenzofuran-3-ylamine hydrochloride CAS No. 91493-29-7

Dibenzofuran-3-ylamine hydrochloride

Cat. No.: B3021102
CAS No.: 91493-29-7
M. Wt: 219.66 g/mol
InChI Key: IVINWYJZLOTUFA-UHFFFAOYSA-N
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Description

Dibenzofuran-3-ylamine hydrochloride: is a chemical compound with the molecular formula C12H10ClNO and a molecular weight of 219.67 g/mol . It is a derivative of dibenzofuran, a heterocyclic organic compound consisting of a fused benzene and furan ring. This compound is primarily used in research and development, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the cyclization of diarylether derivatives to form the dibenzofuran core . The amine group can then be introduced through various amination reactions.

Industrial Production Methods: Industrial production methods for dibenzofuran-3-ylamine hydrochloride are not well-documented in the literature. the general approach involves large-scale synthesis of dibenzofuran derivatives followed by specific functionalization to introduce the amine group and subsequent conversion to the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: Dibenzofuran-3-ylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibenzofuran oxides, while substitution reactions can produce a variety of substituted dibenzofuran derivatives .

Scientific Research Applications

Chemistry: Dibenzofuran-3-ylamine hydrochloride is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions of heterocyclic compounds with biological systems. It serves as a model compound for investigating the biological activity of dibenzofuran derivatives .

Industry: In industrial applications, this compound is used in the production of advanced materials and as an intermediate in the synthesis of various chemical products .

Comparison with Similar Compounds

Uniqueness: Dibenzofuran-3-ylamine hydrochloride is unique due to the presence of both the dibenzofuran core and the amine group. This combination provides distinct chemical and biological properties, making it valuable in research and development .

Properties

IUPAC Name

dibenzofuran-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO.ClH/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8;/h1-7H,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVINWYJZLOTUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91493-29-7
Record name 3-AMINODIBENZOFURAN HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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